molecular formula C16H13F3N2O2 B5237115 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline CAS No. 165615-46-3

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline

Cat. No.: B5237115
CAS No.: 165615-46-3
M. Wt: 322.28 g/mol
InChI Key: GVRWGNJAOJZVFE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents such as potassium permanganate (KMnO4) for oxidation, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, amino-substituted isoquinolines, and various substituted isoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)13-5-6-14(15(9-13)21(22)23)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWGNJAOJZVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383875
Record name 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165615-46-3
Record name 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,3,4-tetrahydroisoquinoline (909 μl, 7.26 mmol, commercially available product) was added at 0° C. to an N,N-dimethylformamide (DMF; 4 ml) solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (506 g, 2.42 mmol, commercially available product). The resulting mixture was warmed to room temperature and stirred for 3.5 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=10/1). Thus, 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline (779 mg, 99.9%) was yielded as an orange-colored solid.
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